molecular formula C9H10BrNO2 B14725764 N-(2-bromo-6-methoxyphenyl)acetamide CAS No. 5473-03-0

N-(2-bromo-6-methoxyphenyl)acetamide

Cat. No.: B14725764
CAS No.: 5473-03-0
M. Wt: 244.08 g/mol
InChI Key: QLEOCAHPCDUGFN-UHFFFAOYSA-N
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Description

N-(2-bromo-6-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO2 . It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 6-position. This compound is often used as an intermediate in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-bromo-6-methoxyphenyl)acetamide typically involves the acylation of 2-bromo-6-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, minimizing the need for large batch reactors .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: N-(2-azido-6-methoxyphenyl)acetamide, N-(2-thiocyanato-6-methoxyphenyl)acetamide.

    Oxidation: N-(2-hydroxy-6-methoxyphenyl)acetamide.

    Reduction: N-(2-bromo-6-methoxyphenyl)ethylamine.

Scientific Research Applications

Chemistry: N-(2-bromo-6-methoxyphenyl)acetamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor antagonists .

Medicine: this compound derivatives have shown potential as anti-inflammatory and analgesic agents. They are being investigated for their ability to modulate pain and inflammation pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various chemical processes .

Mechanism of Action

The mechanism of action of N-(2-bromo-6-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group on the phenyl ring allow it to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • N-(2-bromo-5-methoxyphenyl)acetamide
  • N-(2-chloro-6-methoxyphenyl)acetamide
  • N-(2-bromo-6-ethoxyphenyl)acetamide

Comparison: N-(2-bromo-6-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the bromine atom at the 2-position makes it more reactive in nucleophilic substitution reactions compared to N-(2-chloro-6-methoxyphenyl)acetamide. Additionally, the methoxy group at the 6-position enhances its solubility in organic solvents, making it more suitable for certain chemical processes .

Properties

CAS No.

5473-03-0

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

N-(2-bromo-6-methoxyphenyl)acetamide

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-9-7(10)4-3-5-8(9)13-2/h3-5H,1-2H3,(H,11,12)

InChI Key

QLEOCAHPCDUGFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Br)OC

Origin of Product

United States

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